2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a quinoxaline core, a fluorobenzoyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the fluorobenzoyl and trifluoromethylphenyl groups. Key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the quinoxaline core using 4-fluorobenzoyl chloride under basic conditions.
Attachment of the Trifluoromethylphenyl Group: This is typically done through a nucleophilic substitution reaction using a suitable trifluoromethylphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]-N-(4-METHYLPHENYL)ACETAMIDE: Similar in structure but with a piperazine ring instead of a quinoxaline core.
4-[(2-FLUOROBENZOYL)OXY]PHENYL 2-FLUOROBENZOATE: Contains fluorobenzoyl groups but lacks the quinoxaline and trifluoromethylphenyl components.
Uniqueness
The uniqueness of 2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups and its potential biological activity. The presence of both fluorobenzoyl and trifluoromethylphenyl groups may confer unique properties, such as enhanced stability or specific interactions with biological targets.
Properties
Molecular Formula |
C24H17F4N3O3 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F4N3O3/c25-16-10-8-14(9-11-16)23(34)31-19-7-2-1-6-18(19)30-22(33)20(31)13-21(32)29-17-5-3-4-15(12-17)24(26,27)28/h1-12,20H,13H2,(H,29,32)(H,30,33) |
InChI Key |
GCJMOQPZJFLTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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